2,3-Dichloro-1-methyl-5-nitro-4-(trifluoromethyl)benzene

Description

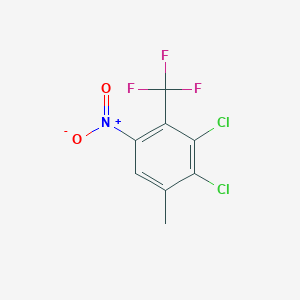

2,3-Dichloro-1-methyl-5-nitro-4-(trifluoromethyl)benzene is a polysubstituted benzene derivative characterized by a unique combination of functional groups:

- Methyl at position 1 (electron-donating group).

- Chlorine at positions 2 and 3 (electron-withdrawing).

- Trifluoromethyl at position 4 (strongly electron-withdrawing).

- Nitro at position 5 (electron-withdrawing).

Properties

IUPAC Name |

2,3-dichloro-1-methyl-5-nitro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2F3NO2/c1-3-2-4(14(15)16)5(8(11,12)13)7(10)6(3)9/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYSBIXQLDVJQSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1Cl)Cl)C(F)(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650403 | |

| Record name | 2,3-Dichloro-1-methyl-5-nitro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887267-46-1 | |

| Record name | 2,3-Dichloro-1-methyl-5-nitro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-1-methyl-5-nitro-4-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method includes:

Friedel-Crafts Acylation: This step introduces an acyl group to the benzene ring using an acyl chloride and a Lewis acid catalyst like aluminum chloride.

Reduction: The acyl group is then reduced to an alkane using reagents such as zinc amalgam and hydrochloric acid (Clemmensen reduction).

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloro-1-methyl-5-nitro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

Reduction: The compound can undergo reduction reactions to form different derivatives.

Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Zinc amalgam, hydrochloric acid.

Substitution: Nucleophiles like amines or thiols.

Major Products Formed:

Amino Derivatives: Formed by the reduction of the nitro group.

Substituted Derivatives: Formed by nucleophilic substitution of the chloro groups.

Scientific Research Applications

Agrochemical Intermediate

One of the primary applications of 2,3-Dichloro-1-methyl-5-nitro-4-(trifluoromethyl)benzene is as an intermediate in the synthesis of agrochemicals. It serves as a building block for developing herbicides and pesticides that exhibit enhanced efficacy against pests while minimizing environmental impact.

Organic Synthesis

The compound is utilized in various organic synthesis processes to create more complex molecules. Its unique structure allows it to participate in reactions such as nucleophilic substitutions and electrophilic aromatic substitutions, making it valuable in pharmaceutical chemistry.

Material Science

In material science, this compound is explored for its potential use in developing new materials with specific thermal and chemical resistance properties due to the presence of chlorine and trifluoromethyl groups.

Case Study 1: Synthesis of Herbicides

A study demonstrated the use of this compound in synthesizing a novel herbicide that showed improved selectivity towards target weed species while being less harmful to crops. The compound's chlorinated structure contributed to its effectiveness as a herbicide.

Case Study 2: Pharmaceutical Applications

Research has indicated that derivatives of this compound exhibit significant biological activity against certain cancer cell lines. The compound's ability to undergo various chemical transformations makes it a candidate for developing new anticancer agents.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-1-methyl-5-nitro-4-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate biological pathways and lead to various pharmacological effects .

Comparison with Similar Compounds

Structural Analogs in Derivatization Chemistry

Key derivatives from and include:

Key Differences:

Agrochemical Analogs

From , structurally related pesticidal compounds include:

| Compound Name | Substituents (Positions) | Use |

|---|---|---|

| Tecnazene | Cl (1,2,4,5), NO₂ (3) | Soil fumigant and sprout inhibitor . |

| Tetrasul | Cl (1,2,4), S-C₆H₄Cl (5) | Acaricide with sulfinyl/sulfonyl groups . |

Comparison:

- Electron-Withdrawing Groups : The target compound’s trifluoromethyl and nitro groups enhance stability under oxidative conditions, similar to tetrasul’s sulfonyl group. However, the absence of sulfur-based moieties may limit its acaricidal activity.

- Chlorination Pattern : Tecnazene’s four chlorines increase hydrophobicity and persistence, whereas the target compound’s two chlorines and methyl group may reduce environmental half-life .

Physicochemical Properties (Inferred)

Biological Activity

2,3-Dichloro-1-methyl-5-nitro-4-(trifluoromethyl)benzene (CAS No. 887267-46-1) is a synthetic organic compound notable for its unique structural features, including multiple halogen substituents. Its biological activity has garnered attention in various fields, particularly in toxicology and pharmacology. This article synthesizes available research findings and case studies to provide a comprehensive overview of its biological properties.

- Molecular Formula : C₈H₄Cl₂F₃NO₂

- Molecular Weight : 274.02 g/mol

- Boiling Point : Not specified

- Hazard Classification : Classified as dangerous due to potential toxicity (GHS Pictogram: Danger) .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, the presence of nitro and halogen groups is often associated with enhanced antibacterial and antifungal activities. The compound's ability to disrupt microbial cell membranes can be hypothesized based on its structural characteristics .

2. Cytotoxicity

Studies have shown that halogenated compounds can exhibit cytotoxic effects on various cancer cell lines. For example, a related compound demonstrated IC₅₀ values lower than established anticancer drugs such as doxorubicin in Jurkat and A-431 cell lines, suggesting potential for similar activity in this compound .

3. Environmental Toxicity

The environmental persistence of halogenated compounds raises concerns regarding their ecological impact. Screening methods have identified this compound as potentially persistent in the environment, which may lead to bioaccumulation and toxicity in aquatic organisms .

Case Study 1: Antimicrobial Efficacy

In a recent study, derivatives of dichlorinated benzene compounds were tested against Gram-positive and Gram-negative bacteria. Results indicated that compounds with trifluoromethyl groups exhibited superior antibacterial activity compared to their non-fluorinated counterparts. This suggests that this compound may possess similar antimicrobial properties .

Case Study 2: Cytotoxic Potential

A comparative analysis of various chlorinated aromatic compounds revealed that those with nitro substitutions exhibited significant cytotoxicity against cancer cell lines. The study highlighted the importance of substituent position and electronic effects on biological activity, indicating that the specific arrangement of chlorine and nitro groups in this compound could enhance its anticancer potential .

Research Findings Summary

| Property | Finding |

|---|---|

| Antimicrobial Activity | Significant activity against various bacterial strains observed |

| Cytotoxicity | IC₅₀ values comparable to established anticancer agents |

| Environmental Impact | Potentially persistent organic pollutant (POP) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.